molecular formula C14H15N3O4 B2972140 4,5-dimethyl 1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 895645-29-1

4,5-dimethyl 1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2972140
CAS No.: 895645-29-1
M. Wt: 289.291
InChI Key: AEQAUGYGMOGCRK-UHFFFAOYSA-N
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Description

4,5-dimethyl 1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

4,5-dimethyl 1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Future Directions

Triazoles have many possible applications, ranging from industrial uses to a variety of pharmaceutical applications . They are under study as drugs for the treatment of osteoarthritis and obesity . As part of ongoing efforts to acquaint undergraduates with the latest and most significant advances in synthetic chemistry, a series of experiments that focus on environmentally friendly or ‘green’ methods have been developed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl 1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often require a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl 1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole compound without the dimethyl and phenyl groups.

    4,5-Dimethyl-1H-1,2,3-triazole: Lacks the dimethylphenyl group.

    1-(2,3-Dimethylphenyl)-1H-1,2,3-triazole: Lacks the dimethyl groups on the triazole ring.

Uniqueness

4,5-dimethyl 1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its combination of dimethyl and dimethylphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 1-(2,3-dimethylphenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-8-6-5-7-10(9(8)2)17-12(14(19)21-4)11(15-16-17)13(18)20-3/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQAUGYGMOGCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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